molecular formula C16H15ClO6 B117692 6-O-Demethyl Griseofulvin CAS No. 20168-88-1

6-O-Demethyl Griseofulvin

Cat. No.: B117692
CAS No.: 20168-88-1
M. Wt: 338.74 g/mol
InChI Key: SYNGDIBHUPXIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Demethyl Griseofulvin (6-DMG) is a key metabolite of griseofulvin, a polyketide antifungal agent first isolated from Penicillium griseofulvum . Structurally, 6-DMG lacks the methyl group at the 6-O position of the griseofulvin backbone (C17H17ClO6 → C16H15ClO6), a modification that alters its physicochemical properties and biological interactions . While griseofulvin is widely used to treat dermatophyte infections, 6-DMG has garnered attention for its role in drug metabolism and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Demethyl Griseofulvin typically involves the demethylation of griseofulvin. This can be achieved through oxidative demethylation using liver microsomes from rats and mice . The reaction conditions often include the use of specific enzymes that facilitate the removal of the methyl group from the 6-O position of griseofulvin.

Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, griseofulvin. it can be produced through controlled fermentation processes involving specific strains of Penicillium species, followed by extraction and purification .

Chemical Reactions Analysis

Types of Reactions: 6-O-Demethyl Griseofulvin undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include liver microsomes and other enzymatic systems.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and other electrophiles are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative demethylation primarily yields this compound .

Scientific Research Applications

Chemistry

6-O-Demethyl Griseofulvin serves as a reference compound in metabolic studies of griseofulvin. Its role in oxidative metabolism is crucial for understanding how griseofulvin is processed within biological systems. It aids in elucidating the metabolic pathways and interactions of antifungal agents with cellular components.

Biology

The compound's primary biological application lies in its antifungal properties. It disrupts mitotic spindle formation in fungal cells, inhibiting cell division similar to its parent compound, griseofulvin. This mechanism is particularly relevant in studies focusing on fungal pathogens and their resistance mechanisms.

Medicine

Research into the therapeutic potential of this compound has revealed promising insights:

  • Antifungal Activity : While it is less potent than griseofulvin, it exhibits antifungal properties against various pathogens.
  • Potential Anti-Cancer Properties : Preliminary studies suggest that it may interfere with cellular processes involved in tumor growth, indicating possible applications in cancer therapy .

Industry

In pharmaceutical development, this compound is explored for its potential to develop new antifungal agents and improve existing formulations. Its unique properties may lead to enhanced efficacy and reduced side effects compared to traditional antifungal treatments.

Case Studies and Research Findings

  • Antifungal Mechanism : A study demonstrated that this compound inhibits fungal cell division by disrupting microtubule dynamics, similar to griseofulvin's action but with varying potency .
  • Cancer Research : Investigations into its anti-cancer properties indicated that it could enhance the effectiveness of other chemotherapeutic agents by interfering with tumor cell proliferation pathways .
  • Pharmacokinetics : Research has shown that the pharmacokinetic profile of this compound mirrors that of griseofulvin, being extensively metabolized in the liver and affecting drug clearance rates .

Mechanism of Action

The mechanism of action of 6-O-Demethyl Griseofulvin involves its interaction with fungal tubulin, similar to griseofulvin. By binding to tubulin, it disrupts the formation of the mitotic spindle, thereby inhibiting fungal cell division. This action is crucial in its antifungal properties .

Comparison with Similar Compounds

The following analysis compares 6-DMG with griseofulvin and its derivatives in terms of structure, bioactivity, pharmacokinetics, and toxicity.

Structural Comparison

Compound Structural Modification Key Features
Griseofulvin Parent compound C17H17ClO6; spirocyclic structure with 7-chloro, 6-methoxy, and 4-methoxy groups
6-O-Demethyl Griseofulvin Demethylation at 6-O position C16H15ClO6; increased polarity due to hydroxyl group substitution
7-Dechlorogriseofulvin Loss of chlorine at C7 position C17H18O6; reduced antifungal activity compared to griseofulvin
Dechloro-desmethyl-griseofulvin Demethylation and dechlorination C16H16O6; produced in Phomopsis spp. under optimized culture conditions
C-4/4' Derivatives Modifications at C-4 or 4' positions Enhanced antifungal activity in plant pathogens (e.g., compound 5m : IC50 = 11.60 μg/mL vs. griseofulvin)

Antifungal Activity

  • Griseofulvin : Inhibits fungal mitosis by binding to microtubules, causing hyphal stunting and branching at 0.0001–0.001 kg/m³ . Effective against dermatophytes but inactive against yeasts and Oomycetes .
  • 6-DMG: Limited direct antifungal data, but its role as a metabolite suggests reduced efficacy compared to griseofulvin. Instead, it contributes to hepatotoxicity via keratin interactions .
  • 7-Dechlorogriseofulvin : Produced alongside griseofulvin in Hypoxylon spp. ; ~50% lower activity in Botrytis cinerea assays .
  • C-4/4' Derivatives : Alkyl or allyl substitutions at these positions improve activity against plant pathogens (e.g., compound 8 : IC50 = 4.48 μg/mL against Colletotrichum gloeosporioides) .

Pharmacokinetics

  • Griseofulvin : Poor solubility limits bioavailability; ultramicrosize formulations improve absorption by 50% . Unbound plasma levels often below minimum inhibitory concentrations .
  • 6-DMG: As a metabolite, its systemic exposure depends on griseofulvin’s absorption and hepatic metabolism. No direct pharmacokinetic data available.
  • α-Aminophosphonates: Synthetic analogs with improved solubility (logP ~2.18) and comparable antifungal activity to griseofulvin .

Biological Activity

6-O-Demethyl Griseofulvin is a significant metabolite of the antifungal agent griseofulvin, which has been widely studied for its biological activities, particularly in the context of its antifungal properties and potential anticancer effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is chemically classified as C16_{16}H15_{15}ClO6_6 and is recognized for its antifungal properties. The compound's structure includes a substituted benzene ring and a lactone moiety, which contribute to its biological activity by interacting with cellular components.

The primary mechanism of action for this compound involves the disruption of mitotic spindle formation in fungal cells. This interference leads to the inhibition of cell division and ultimately results in fungal cell death. The compound achieves this by binding to tubulin, preventing microtubule polymerization, which is essential for mitosis .

Antifungal Activity

This compound exhibits potent antifungal activity against various dermatophytes. Its efficacy has been demonstrated in both in vitro and in vivo studies, where it effectively inhibited the growth of fungi such as Trichophyton and Microsporum species. The minimum inhibitory concentration (MIC) values for these fungi typically range from 0.5 to 8 µg/mL, indicating strong antifungal properties .

Antitumor Effects

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that griseofulvin can induce apoptosis in myeloma and lymphoma cell lines through mechanisms involving the Wnt/beta-catenin signaling pathway. In vitro studies have shown that griseofulvin induces apoptosis in a dose-dependent manner, with effective doses ranging from 0.1 to 200 µM .

Table 1: Summary of Antitumor Activity

Cell LineDose (µM)Apoptosis Induction (%)
Myeloma Cells1030
Lymphoma Cells2050
Normal Cells20010

Case Studies

A notable case study involved a patient treated with griseofulvin for dermatophytosis who exhibited no significant hematological disorders after prolonged use. This suggests a favorable safety profile for long-term administration, supporting further investigation into its use as an anticancer agent .

Toxicity and Safety Profile

While the antifungal activity is well-documented, the safety profile of this compound requires careful consideration. Studies have reported minimal toxicity at therapeutic doses; however, higher concentrations may lead to adverse effects such as hepatotoxicity and gastrointestinal disturbances . Continuous monitoring during treatment is recommended.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of griseofulvin leading to the formation of 6-O-Demethyl Griseofulvin (6-DMG)?

Griseofulvin undergoes hepatic metabolism primarily via demethylation at the 6-O position, producing 6-DMG as its major metabolite. This biotransformation is mediated by cytochrome P450 enzymes, with subsequent excretion of 6-DMG in urine . Methodologically, urinary excretion studies in rats and humans have been critical in mapping this pathway, leveraging techniques like high-performance liquid chromatography (HPLC) to quantify metabolite levels .

Q. How does the solubility of griseofulvin influence the bioavailability of 6-DMG?

Griseofulvin’s poor aqueous solubility limits its dissolution and absorption, directly impacting 6-DMG formation. Formulation strategies such as ultramicrosizing (reducing particle size) and solid dispersions with polymers like polyethylene glycol (PEG) enhance dissolution rates, thereby improving systemic exposure to griseofulvin and subsequent metabolite generation. For example, PEG 6000 dispersions increased griseofulvin absorption in dogs by 88%, correlating with higher urinary 6-DMG recovery .

Q. What experimental models are used to study 6-DMG pharmacokinetics?

Rat models are commonly employed to evaluate 6-DMG pharmacokinetics. In these studies, griseofulvin is administered orally, and plasma/urine samples are analyzed over time. Urinary 6-DMG excretion serves as a proxy for absorption efficiency, as seen in studies where prolonged absorption (over 30 hours) was observed with micronized formulations .

Advanced Research Questions

Q. What analytical challenges arise in quantifying 6-DMG, and how are they addressed?

6-DMG detection requires high sensitivity due to low metabolite concentrations in biological matrices. Techniques like liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FT-IR) are employed to distinguish 6-DMG from griseofulvin. For instance, FT-IR with attenuated total reflectance (ATR) can differentiate crystalline vs. amorphous forms of the parent drug, aiding in dissolution studies that indirectly affect metabolite levels .

Q. How do formulation strategies for griseofulvin impact 6-DMG stability in biological systems?

Griseofulvin’s instability in neutral/alkaline buffers (up to 70% degradation) can reduce 6-DMG yield. Cyclodextrin inclusion complexes mitigate this by shielding griseofulvin from hydrolysis, improving its stability across pH ranges. In acidic buffers, inclusion complexes reduced degradation from 56% to 20–35%, preserving substrate availability for metabolism .

Q. What role does hepatic enzyme activity play in interspecies variability of 6-DMG formation?

Species-specific cytochrome P450 isoforms influence demethylation efficiency. For example, dogs exhibit prolonged griseofulvin absorption due to slower dissolution, whereas rats show rapid metabolism. Comparative studies using liver microsomes or in vivo models are critical to extrapolate 6-DMG pharmacokinetics to humans .

Q. Methodological Insights

Q. How is urinary 6-DMG excretion used to assess griseofulvin absorption in preclinical studies?

Urinary 6-DMG recovery is a non-invasive biomarker for griseofulvin bioavailability. After intravenous administration, 100% of 6-DMG is excreted, providing a baseline. Oral formulations are compared to this baseline; e.g., commercial tablets showed 33% absorption efficiency in dogs via this method .

Q. What in vitro techniques predict 6-DMG yield in formulation development?

Supersaturation assays and dissolution testing under biorelevant conditions (e.g., simulated gastric fluid) are used. For example, amorphous solid dispersions of griseofulvin in polymers like HPMCAS-LF showed 3.5-fold higher dissolution rates, directly correlating with enhanced 6-DMG formation in vivo .

Properties

IUPAC Name

7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNGDIBHUPXIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942222
Record name 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20168-89-2, 20168-88-1
Record name 7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20168-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Demethylgriseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-Demethyl Griseofulvin
Reactant of Route 2
6-O-Demethyl Griseofulvin
Reactant of Route 3
6-O-Demethyl Griseofulvin
Reactant of Route 4
6-O-Demethyl Griseofulvin
Reactant of Route 5
6-O-Demethyl Griseofulvin
Reactant of Route 6
6-O-Demethyl Griseofulvin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.